molecular formula C12H18N2O3S B7083816 N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide

Cat. No.: B7083816
M. Wt: 270.35 g/mol
InChI Key: WGNLJZWYWBTZSF-UHFFFAOYSA-N
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Description

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide is a complex organic compound that features a piperidine ring, a furan ring, and a sulfonamide group

Properties

IUPAC Name

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-7-14-8-5-11(6-9-14)13-18(15,16)12-4-3-10-17-12/h2-4,10-11,13H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNLJZWYWBTZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)NS(=O)(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-prop-2-enylpiperidin-4-yl)furan-2-carboxamide
  • N-(1-prop-2-enylpiperidin-4-yl)furan-2-phosphonamide

Uniqueness

N-(1-prop-2-enylpiperidin-4-yl)furan-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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